molecular formula C21H23N3O4S B3495353 1,3-dimethyl-6-[(4-phenylpiperidino)sulfonyl]-2,4(1H,3H)-quinazolinedione

1,3-dimethyl-6-[(4-phenylpiperidino)sulfonyl]-2,4(1H,3H)-quinazolinedione

Cat. No.: B3495353
M. Wt: 413.5 g/mol
InChI Key: RCAZJFWGDXNGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-6-[(4-phenylpiperidino)sulfonyl]-2,4(1H,3H)-quinazolinedione is a complex organic compound with a unique structure that includes a quinazoline core, a sulfonyl group, and a phenylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-6-[(4-phenylpiperidino)sulfonyl]-2,4(1H,3H)-quinazolinedione typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the quinazoline core, followed by the introduction of the sulfonyl group and the phenylpiperidine moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-[(4-phenylpiperidino)sulfonyl]-2,4(1H,3H)-quinazolinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1,3-Dimethyl-6-[(4-phenylpiperidino)sulfonyl]-2,4(1H,3H)-quinazolinedione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-[(4-phenylpiperidino)sulfonyl]-2,4(1H,3H)-quinazolinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the phenylpiperidine moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-6-(propylamino)-2,4(1H,3H)-pyrimidinedione: This compound shares a similar quinazoline core but differs in the substituents attached to the core.

    1,3-Dimethyl-2,4(1H,3H)-quinazolinedione: Lacks the sulfonyl and phenylpiperidine groups, making it less complex and potentially less versatile.

Uniqueness

1,3-Dimethyl-6-[(4-phenylpiperidino)sulfonyl]-2,4(1H,3H)-quinazolinedione is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group and the phenylpiperidine moiety enhances its potential for interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1,3-dimethyl-6-(4-phenylpiperidin-1-yl)sulfonylquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-22-19-9-8-17(14-18(19)20(25)23(2)21(22)26)29(27,28)24-12-10-16(11-13-24)15-6-4-3-5-7-15/h3-9,14,16H,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAZJFWGDXNGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=CC=CC=C4)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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